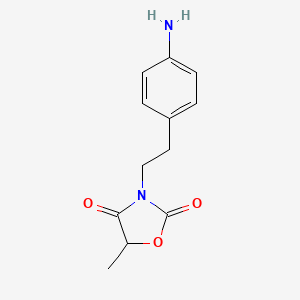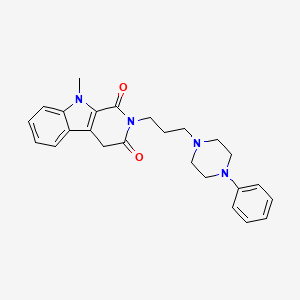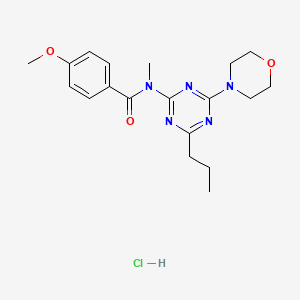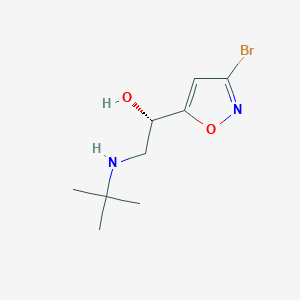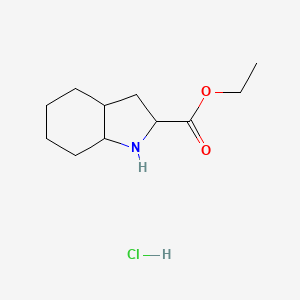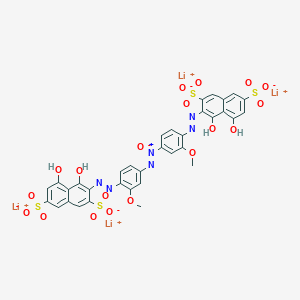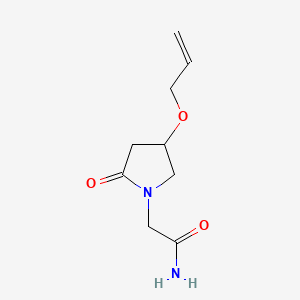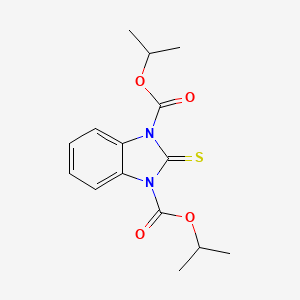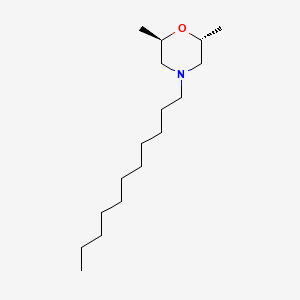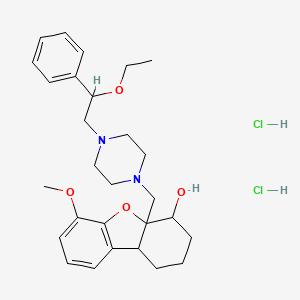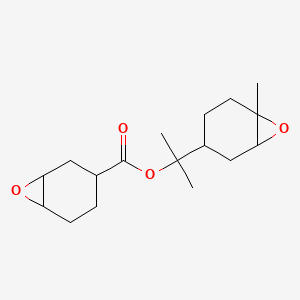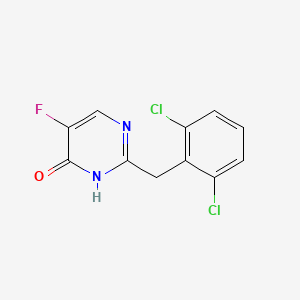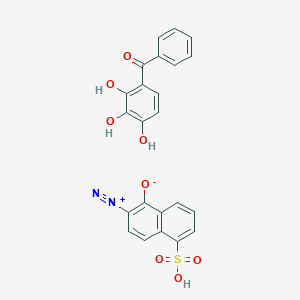
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid, monoester with 2,3,4-trihydroxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid, monoester with 2,3,4-trihydroxybenzophenone is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid, monoester with 2,3,4-trihydroxybenzophenone typically involves the reaction of 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid with 2,3,4-trihydroxybenzophenone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like sulfuric acid to facilitate esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazo and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl and diazo groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid, monoester with 2,3,4-trihydroxybenzophenone is used in various fields:
Chemistry: As a reagent in organic synthesis and photochemical reactions.
Biology: In studies involving enzyme inhibition and protein labeling.
Industry: Used in the manufacturing of dyes, pigments, and photoresists.
Mecanismo De Acción
The compound exerts its effects through its diazo and sulfonic acid groups, which can interact with various molecular targets. The diazo group can form reactive intermediates that participate in cycloaddition reactions, while the sulfonic acid group can enhance solubility and reactivity. These interactions can affect molecular pathways involved in enzyme activity and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Naphthoquinone-2-diazide-5-sulfonic acid
- 2,3,4-Trihydroxybenzophenone
- 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, monoester with phenyl (2,3,4-trihydroxyphenyl)methanone
Uniqueness
6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonic acid, monoester with 2,3,4-trihydroxybenzophenone is unique due to its combination of diazo, sulfonic acid, and hydroxyl groups, which confer distinct reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.
Propiedades
Número CAS |
40377-69-3 |
|---|---|
Fórmula molecular |
C23H16N2O8S |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
2-diazonio-5-sulfonaphthalen-1-olate;phenyl-(2,3,4-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O4.C10H6N2O4S/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8;11-12-8-5-4-6-7(10(8)13)2-1-3-9(6)17(14,15)16/h1-7,14,16-17H;1-5H,(H-,13,14,15,16) |
Clave InChI |
WBJVMNANLDCSFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O.C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


